Cas no 1498983-02-0 (1-2-(4-chlorophenyl)ethyl-1H-pyrazol-4-amine)

1-2-(4-chlorophenyl)ethyl-1H-pyrazol-4-amine Chemical and Physical Properties
Names and Identifiers
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- 1-2-(4-chlorophenyl)ethyl-1H-pyrazol-4-amine
- 1498983-02-0
- 1-[2-(4-chlorophenyl)ethyl]-1h-pyrazol-4-amine
- EN300-1110911
-
- Inchi: 1S/C11H12ClN3/c12-10-3-1-9(2-4-10)5-6-15-8-11(13)7-14-15/h1-4,7-8H,5-6,13H2
- InChI Key: SBCRNEVYZGNKMG-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)CCN1C=C(C=N1)N
Computed Properties
- Exact Mass: 221.0719751g/mol
- Monoisotopic Mass: 221.0719751g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 192
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 43.8Ų
1-2-(4-chlorophenyl)ethyl-1H-pyrazol-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1110911-2.5g |
1-[2-(4-chlorophenyl)ethyl]-1H-pyrazol-4-amine |
1498983-02-0 | 95% | 2.5g |
$1089.0 | 2023-10-27 | |
Enamine | EN300-1110911-10.0g |
1-[2-(4-chlorophenyl)ethyl]-1H-pyrazol-4-amine |
1498983-02-0 | 10g |
$4729.0 | 2023-06-10 | ||
Enamine | EN300-1110911-10g |
1-[2-(4-chlorophenyl)ethyl]-1H-pyrazol-4-amine |
1498983-02-0 | 95% | 10g |
$2393.0 | 2023-10-27 | |
Enamine | EN300-1110911-1.0g |
1-[2-(4-chlorophenyl)ethyl]-1H-pyrazol-4-amine |
1498983-02-0 | 1g |
$1100.0 | 2023-06-10 | ||
Enamine | EN300-1110911-1g |
1-[2-(4-chlorophenyl)ethyl]-1H-pyrazol-4-amine |
1498983-02-0 | 95% | 1g |
$557.0 | 2023-10-27 | |
Enamine | EN300-1110911-5g |
1-[2-(4-chlorophenyl)ethyl]-1H-pyrazol-4-amine |
1498983-02-0 | 95% | 5g |
$1614.0 | 2023-10-27 | |
Enamine | EN300-1110911-0.25g |
1-[2-(4-chlorophenyl)ethyl]-1H-pyrazol-4-amine |
1498983-02-0 | 95% | 0.25g |
$513.0 | 2023-10-27 | |
Enamine | EN300-1110911-0.05g |
1-[2-(4-chlorophenyl)ethyl]-1H-pyrazol-4-amine |
1498983-02-0 | 95% | 0.05g |
$468.0 | 2023-10-27 | |
Enamine | EN300-1110911-5.0g |
1-[2-(4-chlorophenyl)ethyl]-1H-pyrazol-4-amine |
1498983-02-0 | 5g |
$3189.0 | 2023-06-10 | ||
Enamine | EN300-1110911-0.1g |
1-[2-(4-chlorophenyl)ethyl]-1H-pyrazol-4-amine |
1498983-02-0 | 95% | 0.1g |
$490.0 | 2023-10-27 |
1-2-(4-chlorophenyl)ethyl-1H-pyrazol-4-amine Related Literature
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Additional information on 1-2-(4-chlorophenyl)ethyl-1H-pyrazol-4-amine
Introduction to 1-2-(4-chlorophenyl)ethyl-1H-pyrazol-4-amine (CAS No. 1498983-02-0)
1-2-(4-chlorophenyl)ethyl-1H-pyrazol-4-amine, also known by its CAS number 1498983-02-0, is a compound of significant interest in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. The unique structural features of 1-2-(4-chlorophenyl)ethyl-1H-pyrazol-4-amine make it a promising candidate for various therapeutic applications.
The chemical structure of 1-2-(4-chlorophenyl)ethyl-1H-pyrazol-4-amine consists of a pyrazole ring substituted with a 4-chlorophenyl group and an ethylamine moiety. The presence of the chloro substituent on the phenyl ring and the ethylamine group imparts specific physicochemical properties that influence its biological activity. These features have been extensively studied in recent research to understand their impact on the compound's pharmacological profile.
In terms of synthesis, 1-2-(4-chlorophenyl)ethyl-1H-pyrazol-4-amine can be prepared through a series of well-documented chemical reactions. One common approach involves the condensation of 4-chloroacetophenone with hydrazine hydrate to form the corresponding hydrazone, followed by cyclization with an appropriate reagent to form the pyrazole ring. Subsequent alkylation with an ethyl halide yields the final product. This synthetic route has been optimized to achieve high yields and purity, making it suitable for large-scale production.
The biological activity of 1-2-(4-chlorophenyl)ethyl-1H-pyrazol-4-amine has been extensively investigated in various in vitro and in vivo models. Recent studies have demonstrated its potent anti-inflammatory effects, which are attributed to its ability to inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, this compound has shown promising anticonvulsant activity in animal models, suggesting its potential as a novel therapeutic agent for epilepsy and other neurological disorders.
The pharmacokinetic properties of 1-2-(4-chlorophenyl)ethyl-1H-pyrazol-4-amine have also been studied to evaluate its suitability as a drug candidate. Research indicates that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound is rapidly absorbed following oral administration and has good bioavailability. Its metabolic stability and low toxicity further support its potential for clinical development.
In preclinical studies, 1-2-(4-chlorophenyl)ethyl-1H-pyrazol-4-amine has shown promising results in reducing inflammation and pain in animal models of arthritis and neuropathic pain. These findings have led to increased interest in exploring its therapeutic potential for treating chronic inflammatory conditions and pain syndromes. Clinical trials are currently underway to evaluate its safety and efficacy in human subjects.
The structural modifications of 1-2-(4-chlorophenyl)ethyl-1H-pyrazol-4-amine have also been explored to enhance its biological activity and pharmacological properties. For example, substituting the chloro group with other functional groups or modifying the ethylamine moiety can lead to derivatives with improved potency and selectivity. These efforts aim to optimize the compound's therapeutic index and reduce potential side effects.
In conclusion, 1-2-(4-chlorophenyl)ethyl-1H-pyrazol-4-amine (CAS No. 1498983-02-0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its favorable biological activity and pharmacokinetic properties, make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses.
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